4-Methylpentyl chloroformate
Description
Chloroformates, in general, are reactive acylating agents widely used in organic synthesis, pharmaceutical manufacturing, and analytical chemistry . Chloroformates typically exhibit high reactivity toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl chloride group, enabling their use in forming carbamates, carbonates, and esters .
Properties
CAS No. |
91983-09-4 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.629 |
IUPAC Name |
4-methylpentyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)4-3-5-10-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
CWIJQZCCZLMQRP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)Cl |
Synonyms |
Carbonochloridic Acid 4-Methylpentyl Ester |
Origin of Product |
United States |
Preparation Methods
4-Methylpentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-Methylpentanol with phosgene (COCl2) under anhydrous conditions. The reaction proceeds as follows:
[ \text{COCl}_2 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{C}7\text{H}{13}\text{ClO}_2 + \text{HCl} ]
This reaction requires careful handling of phosgene, a highly toxic gas, and is typically conducted in a controlled environment to ensure safety .
Chemical Reactions Analysis
4-Methylpentyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methylpentanol, hydrochloric acid, and carbon dioxide.
Reduction: It can be reduced to 4-Methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylpentyl chloroformate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including azidoformates.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylpentyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in organic synthesis and its reactivity with various nucleophiles .
Comparison with Similar Compounds
Table 1. Comparative Physical Properties of Selected Chloroformates
Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.
Toxicity and Handling
Lower chloroformates (methyl, ethyl) pose significant acute toxicity risks:
- Methyl chloroformate is highly irritant, causing severe lung injury upon inhalation .
- Ethyl chloroformate has an LD₅₀ of 205 mg/kg in rats and requires handling under inert conditions to prevent decomposition .
- Aromatic chloroformates (e.g., phenyl) exhibit lower volatility but similar corrosivity, necessitating comparable safety protocols .
However, standard precautions for chloroformates—such as using personal protective equipment (PPE) and working in fume hoods—are recommended .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methylpentyl chloroformate?
- Answer: The synthesis of chloroformates typically involves reacting the corresponding alcohol (e.g., 4-methylpentanol) with phosgene (COCl₂) in the presence of a base (e.g., pyridine or triethylamine) to scavange HCl byproducts. The reaction is conducted under anhydrous conditions in inert solvents like dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Post-synthesis, the product is purified via vacuum distillation to remove excess reagents and solvents .
- Key Considerations: Strict temperature control is critical to avoid runaway reactions. Phosgene alternatives (e.g., triphosgene) may improve safety but require stoichiometric adjustments.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile impurities.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the ester linkage (C=O stretch at ~1750 cm⁻¹ in IR) and branching in the 4-methylpentyl chain.
- Titrimetry: Quantification of active chloride content via hydrolysis with aqueous NaOH, followed by back-titration with HCl .
Q. What are the primary safety hazards associated with handling this compound?
- Answer: The compound is highly toxic (acute exposure LC₅₀ values in rodents range from 13–18 ppm for similar chloroformates), corrosive, and moisture-sensitive. Hazards include:
- Inhalation: Respiratory distress, lacrimation, and pulmonary edema.
- Skin Contact: Severe burns and systemic toxicity.
- Decomposition: Releases phosgene (COCl₂) upon heating or hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in acute toxicity data for chloroformates, such as inconsistent LC₅₀ values across studies?
- Answer: Discrepancies in LC₅₀ values (e.g., 1-hour vs. 4-hour exposures) may arise from variations in species sensitivity, exposure methodologies (static vs. dynamic chambers), or analytical quantification of airborne concentrations. To address this:
- Standardize Protocols: Follow OECD or EPA guidelines for acute inhalation studies.
- Validate Analytical Methods: Use real-time FTIR or GC-MS to monitor chamber concentrations.
- Statistical Modeling: Apply probit analysis or Bayesian models to reconcile interspecies differences .
Q. What advanced derivatization strategies leverage this compound for trace analyte detection in complex matrices?
- Answer: The compound’s reactivity with nucleophiles (e.g., amines, thiols) enables derivatization of polar analytes for enhanced chromatographic detection. Examples include:
- Amino Acid Analysis: Formation of stable N-ethoxycarbonyl derivatives for GC-MS quantification in biological fluids (detection limits <1 ng/mL) .
- Pesticide Residues: Derivatization of glyphosate in environmental samples, improving sensitivity by 10–100× compared to underivatized methods .
Q. How do decomposition pathways of this compound impact experimental reproducibility in long-term studies?
- Answer: Hydrolysis to 4-methylpentanol and CO₂ occurs rapidly in aqueous media, while thermal degradation (>100°C) generates phosgene and alkyl chlorides. To mitigate:
- Stabilize Solutions: Store in anhydrous solvents (e.g., acetonitrile) with molecular sieves.
- Monitor Degradation: Use headspace GC-MS to track phosgene formation.
- Alternative Reagents: Consider less labile derivatives (e.g., p-nitrophenyl carbonates) for kinetic studies .
Q. What methodologies enable the detection of this compound in environmental samples (e.g., soil, water)?
- Answer: Sample preparation involves:
- Solid-Phase Microextraction (SPME): Preconcentration of volatile chloroformates on carboxen/polydimethylsiloxane fibers.
- Liquid-Liquid Extraction (LLE): Use hexane or dichloromethane for non-polar matrices.
- Detection: GC-ECD or LC-MS/MS with electrospray ionization (ESI) in negative ion mode (LOQ: 0.1–1 ppb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
